![molecular formula C13H9BrF2OZn B14901591 3-[(3',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901591.png)
3-[(3',5'-Difluorophenoxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of difluorophenoxy groups enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(3’,5’-Difluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc intermediate. The process requires an inert atmosphere, usually achieved by using nitrogen or argon gas, to prevent oxidation of the organozinc compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and efficient production rates. The use of high-purity starting materials and rigorous quality control measures are essential to produce the compound at a commercial level.
化学反応の分析
Types of Reactions
3-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize organozinc intermediates.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures to ensure optimal reactivity.
Major Products
The major products formed from reactions involving 3-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学的研究の応用
3-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a tool for modifying biomolecules and studying biological pathways.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 3-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate, which can undergo transmetalation with a palladium or nickel catalyst. This process facilitates the formation of carbon-carbon bonds, making it a valuable reagent in cross-coupling reactions. The difluorophenoxy groups enhance the reactivity and selectivity of the compound, allowing for precise control over the reaction outcomes.
類似化合物との比較
Similar Compounds
- 3-[(3’,5’-Difluorophenoxy)methyl]piperidine
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
Uniqueness
Compared to similar compounds, 3-[(3’,5’-Difluorophenoxy)methyl]phenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of difluorophenoxy groups enhances its stability and reactivity, making it a preferred choice for specific synthetic applications. Additionally, its compatibility with various catalysts and reaction conditions broadens its utility in organic synthesis.
特性
分子式 |
C13H9BrF2OZn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
bromozinc(1+);1,3-difluoro-5-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
VEIJDZPYAZXAFZ-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)COC2=CC(=CC(=C2)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



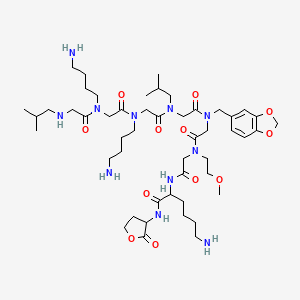
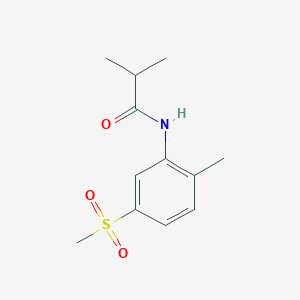
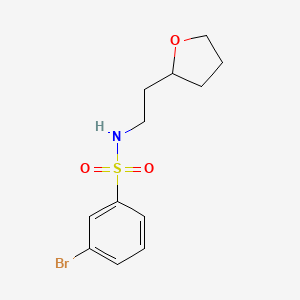
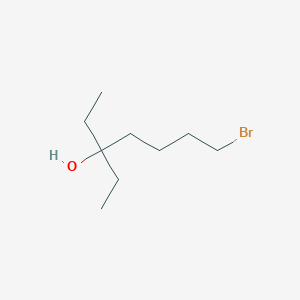
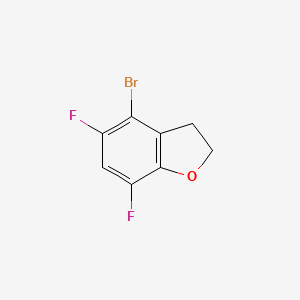

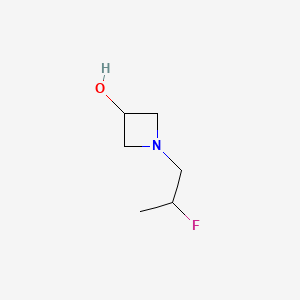
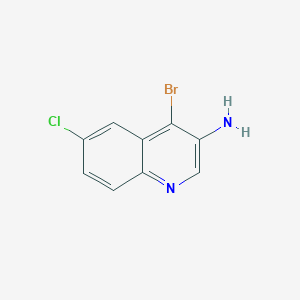
![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14901574.png)
![7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14901582.png)
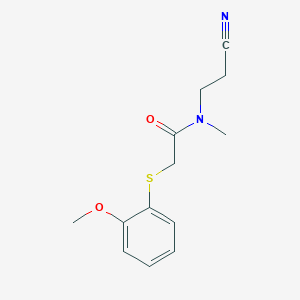
![[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14901586.png)

